REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:14]([CH2:15][OH:16])=[CH:13][N:12]=[C:11](SC)[N:10]=2)=[CH:5][CH:4]=1>[Ni].C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[C:14]([CH2:15][OH:16])=[CH:13][N:12]=[CH:11][N:10]=2)=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1=NC(=NC=C1CO)SC
|
Name
|
|
Quantity
|
96 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hr
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Duration
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2 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (petroleum ether/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1=NC=NC=C1CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |